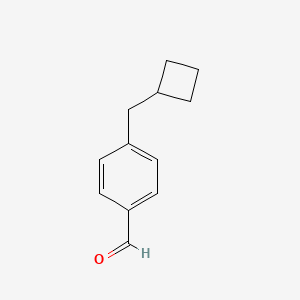

4-(Cyclobutylmethyl)benzaldehyde

Description

4-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O. It belongs to the class of benzaldehydes and is characterized by a cyclobutylmethyl group attached to the benzene ring at the para position. This compound is a colorless to pale yellow liquid with a strong odor and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Properties

IUPAC Name |

4-(cyclobutylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12-6-4-11(5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMIOLZRXHLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclobutylmethyl)benzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with cyclobutylmethyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the Diels-Alder reaction, where acrolein reacts with isoprene in the presence of a Lewis acidic ionic liquid to form an intermediate, which is then dehydrogenated to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch or continuous processes. The Claisen-Schmidt condensation is often employed due to its simplicity and high yield. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified using distillation columns and crystallization units to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.

Major Products Formed

Oxidation: 4-(Cyclobutylmethyl)benzoic acid.

Reduction: 4-(Cyclobutylmethyl)benzyl alcohol.

Substitution: 4-(Cyclobutylmethyl)phenylmethanol derivatives.

Scientific Research Applications

4-(Cyclobutylmethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions such as reductive amination. This property is exploited in the synthesis of various bioactive compounds. Additionally, its ability to undergo nucleophilic addition reactions makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Benzaldehyde: The parent compound with a simpler structure, lacking the cyclobutylmethyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

4-(Cyclopropylmethyl)benzaldehyde: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

Uniqueness

4-(Cyclobutylmethyl)benzaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential biological activities compared to simpler benzaldehyde derivatives.

Biological Activity

4-(Cyclobutylmethyl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a benzaldehyde moiety substituted with a cyclobutylmethyl group. Its structural characteristics may influence its interaction with biological targets, making it a subject of interest for further research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, the inhibition of the epidermal growth factor receptor (EGFR) pathway has been noted, which is crucial in many cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | EGFR inhibition |

| Study B | HeLa | 10.5 | Apoptosis induction |

Anti-inflammatory Effects

Some derivatives of benzaldehyde have demonstrated anti-inflammatory effects by modulating inflammatory cytokines and pathways. These effects are particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, based on studies of related compounds, several potential mechanisms can be inferred:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to downstream effects.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects on cancer cells.

Case Study 1: Antimicrobial Testing

In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with MIC values ranging from 32 to 64 µg/mL.

Case Study 2: Cancer Cell Proliferation

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.